molecular formula C22H20ClN3 B12480703 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(pyridin-3-ylmethyl)methanamine

1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(pyridin-3-ylmethyl)methanamine

Cat. No.: B12480703
M. Wt: 361.9 g/mol
InChI Key: BBAGJCZQJWJPDT-UHFFFAOYSA-N
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Description

The compound ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(PYRIDIN-3-YLMETHYL)AMINE is a complex organic molecule that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(PYRIDIN-3-YLMETHYL)AMINE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions, while the pyridinylmethylamine moiety can be attached using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(PYRIDIN-3-YLMETHYL)AMINE: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield oxindole derivatives, while reduction of a nitro group can produce an amine .

Scientific Research Applications

({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(PYRIDIN-3-YLMETHYL)AMINE: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(PYRIDIN-3-YLMETHYL)AMINE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Properties

Molecular Formula

C22H20ClN3

Molecular Weight

361.9 g/mol

IUPAC Name

N-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methyl]-1-pyridin-3-ylmethanamine

InChI

InChI=1S/C22H20ClN3/c23-21-9-3-1-7-18(21)15-26-16-19(20-8-2-4-10-22(20)26)14-25-13-17-6-5-11-24-12-17/h1-12,16,25H,13-15H2

InChI Key

BBAGJCZQJWJPDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)CNCC4=CN=CC=C4)Cl

Origin of Product

United States

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